molecular formula C19H22N4O3 B12237664 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

Cat. No.: B12237664
M. Wt: 354.4 g/mol
InChI Key: FIKJDGVKMSRMJR-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a complex organic compound that features a benzodioxin ring fused with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Introduction of Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction using appropriate azetidine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to its combination of a benzodioxin ring with an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C19H22N4O3/c1-13-7-8-18(21-20-13)23-10-14(11-23)22(2)19(24)9-15-12-25-16-5-3-4-6-17(16)26-15/h3-8,14-15H,9-12H2,1-2H3

InChI Key

FIKJDGVKMSRMJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)CC3COC4=CC=CC=C4O3

Origin of Product

United States

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